2-Pyrimidineethanol, beta,beta-difluoro-
Description
Significance of Fluorine Incorporation in Organic Molecules
The incorporation of fluorine into organic molecules can dramatically alter their properties. The high electronegativity of fluorine can create strong dipoles and influence the acidity or basicity of nearby functional groups. nih.gov For instance, the presence of a β,β-difluoro group can lower the pKa of a nearby amine. nih.gov This modification can be crucial for optimizing a drug candidate's pharmacokinetic profile.
Fluorine's ability to form strong, stable bonds with carbon contributes to the metabolic stability of fluorinated compounds. tandfonline.com This is because the C-F bond is more resistant to enzymatic cleavage compared to a C-H bond. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, prolonging the compound's half-life in biological systems.
The introduction of fluorine can also enhance a molecule's binding affinity to target proteins. tandfonline.com Fluorine can participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions, which can strengthen the binding of a ligand to its receptor. benthamscience.comingentaconnect.comresearchgate.net The replacement of a hydrogen atom with fluorine, which is only slightly larger, generally does not cause significant steric hindrance. tandfonline.comresearchgate.net
The lipophilicity of a molecule, a critical factor in its ability to cross cell membranes, can be modulated by fluorination. While a single fluorine atom can increase lipophilicity, the effect of multiple fluorine atoms can be more complex. benthamscience.comresearchgate.net This allows for fine-tuning of a compound's solubility and permeability.
Overview of Pyrimidine-Containing Chemical Entities in Academic Contexts
The pyrimidine (B1678525) ring is a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. gsconlinepress.com This structural motif is of immense importance in chemistry and biology, as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). gsconlinepress.comjacsdirectory.com
Beyond their role in genetics, pyrimidine derivatives exhibit a vast range of pharmacological activities. gsconlinepress.comjacsdirectory.com Numerous drugs containing the pyrimidine scaffold are used clinically as anticancer, antiviral, antibacterial, and antifungal agents. jacsdirectory.commdpi.com For example, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine derivative. jacsdirectory.com The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling the modulation of its biological activity. mdpi.com This has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov
Research Landscape of β,β-Difluoro-Substituted Organic Compounds
The geminal difluoro (CF2) group has garnered significant attention as a bioisostere for other functional groups, such as a carbonyl group, an ether oxygen, or even a methylene (B1212753) group in certain contexts. nih.govnih.gov A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly affecting the biological activity of the molecule. This strategic replacement can, however, improve the molecule's physicochemical or pharmacokinetic properties. chemrxiv.orgresearchgate.net
The synthesis of β,β-difluoro-substituted compounds can be challenging, but various methods have been developed. These include the fluorination of ketones using reagents like diethylaminosulfur trifluoride (DAST) and the addition of fluorine to alkenes. nih.gov More recent methods involve the use of difluoromethylenation reagents.
Research on β,β-difluoro-substituted compounds has demonstrated their potential in drug discovery. The gem-difluoro group can act as a lipophilic hydrogen bond donor, which can be advantageous for receptor binding. nih.gov Furthermore, the incorporation of a CF2 group can lead to conformational changes in a molecule, which can be exploited to optimize its shape for a specific biological target. The study of β,β-difluoro-α-amino acids, for example, has shown their value in the synthesis of fluorinated peptides with unique properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-pyrimidin-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8,4-11)5-9-2-1-3-10-5/h1-3,11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIHKFAVAKYWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(CO)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyrimidineethanol, Beta,beta Difluoro and Analogous Structures
Strategies for Carbon-Fluorine Bond Formation at the β,β-Positions
The construction of the geminal difluoro group (CF2) at the β-position relative to a functional group, such as in 2-pyrimidineethanol, beta,beta-difluoro-, requires specialized synthetic strategies. These methods often involve the use of fluorinated building blocks or specific fluorinating reagents.
Gem-Difluoroolefination Reactions
A prominent strategy for installing a β,β-difluoro group is through the formation of a gem-difluoroalkene moiety, which can then be further manipulated. Gem-difluoroolefination reactions of carbonyl compounds are among the most direct methods to achieve this transformation.
A significant advancement in gem-difluoroolefination is the use of difluoromethyl 2-pyridyl sulfone. This reagent has proven to be a novel and highly effective agent for converting both aldehydes and ketones into their corresponding gem-difluoroalkenes. cas.cnnih.govorganic-chemistry.orgacs.org The reaction proceeds via a Julia-Kocienski type protocol. cas.cnorganic-chemistry.orgacs.org
The process involves the reaction of difluoromethyl 2-pyridyl sulfone with a carbonyl compound in the presence of a base, such as potassium tert-butoxide (t-BuOK), in a solvent like dimethylformamide (DMF). cas.cn A key feature of this method is the formation of a relatively stable fluorinated sulfinate intermediate, which can be observed by 19F NMR spectroscopy and even trapped with electrophiles like methyl iodide. cas.cnnih.govorganic-chemistry.org This method demonstrates broad substrate scope, tolerating a variety of substituents on the carbonyl compounds, and often provides the gem-difluoroalkene products in good to excellent yields. cas.cn An advantage of this reagent is that it is a stable crystalline solid, and the byproduct, pyridin-2-ol, is water-soluble, simplifying purification. organic-chemistry.org
Table 1: Examples of Gem-Difluoroolefination using Difluoromethyl 2-Pyridyl Sulfone
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 76 |
| 2 | 4-Nitrobenzaldehyde | 1-(2,2-Difluorovinyl)-4-nitrobenzene | 92 |
| 3 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 85 |
| 4 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 78 |
| 5 | Acetophenone | 1-(2,2-Difluorovinyl)benzene | 81 |
| 6 | 4'-Methoxyacetophenone | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 83 |
Data sourced from Organic Letters, 2010, 12, 1444-1447. cas.cn
Another modern approach to synthesize gem-difluoroalkenes involves palladium-catalyzed C-H functionalization followed by a β-fluoride elimination step. nih.govnih.govresearchgate.net This methodology allows for the direct coupling of heterocycles, such as indoles, with fluorinated diazoalkanes. nih.govnih.govresearchgate.net The reaction facilitates the direct transfer of a 1-aryl-(2,2-difluorovinyl) group to the target molecule. nih.govnih.gov
The process is significant as it circumvents the need for pre-functionalized starting materials. Mechanistic studies have highlighted the crucial role of the β-fluoride elimination from a β,β-difluoroalkyl-palladium intermediate. rsc.orgacs.org While such intermediates often have a high tendency to undergo β-fluoride elimination to yield monofluorinated alkenes, specific ligand and reaction condition choices can control the outcome to favor the desired gem-difluoro olefin product. nih.govresearchgate.net This strategy offers a novel pathway for the synthesis of complex gem-difluorinated structures under mild conditions. nih.govnih.gov
The conversion of aldehydes and ketones to the -CH=CF2 moiety is a cornerstone of synthesizing β,β-difluoro compounds. uomus.edu.iq Besides the Julia-Kocienski reaction mentioned above, the Wittig and Horner-Wadsworth-Emmons reactions are classical methods for olefination. nih.gov These reactions typically involve the use of phosphorus-based reagents. However, for gem-difluoroolefination, these methods can be limited by the need for harsh basic conditions and may have a restricted substrate scope. nih.gov
Generation and Application of Difluoroketenimine in Synthesis
A novel and intriguing approach to α,α-difluoro-β-amino acid derivatives, which are analogs of β,β-difluoro alcohols, involves the in-situ generation of the previously elusive difluoroketenimine. nih.gov This reactive intermediate is formed through the reaction of difluorocarbene with an isocyanide. nih.govacs.org
Once generated, the difluoroketenimine can undergo a [2+2] cycloaddition reaction with imines to afford α,α-difluoro-β-amino amides in good yields. nih.gov This three-component reaction provides a convergent route to these valuable fluorinated building blocks. Mechanistic investigations have shed light on the unique reactivity of difluoroketenimine in these cycloaddition reactions. nih.gov
Asymmetric Synthetic Routes to β,β-Difluoro-α-Amino Acid Derivatives
The synthesis of chiral β,β-difluoro-α-amino acid derivatives is of great importance for the development of new pharmaceuticals and bioactive molecules. nih.govresearchgate.netnih.gov Several asymmetric strategies have been developed to control the stereochemistry at the α-carbon. These strategies include enzymatic hydrolysis, asymmetric hydrogenation, and the use of chiral auxiliaries. researchgate.netresearchgate.net
One successful approach utilizes enantiomerically pure N-tert-butylsulfinimines as chiral auxiliaries. The addition of a Reformatsky reagent, derived from ethyl bromodifluoroacetate, to these chiral sulfinimines yields β-tert-butylsulfinamyl-β-substituted-α,α-difluoropropionates with good to excellent diastereoselectivity. nih.gov The resulting diastereomers are readily separable, and the chiral auxiliary can be cleaved to provide the enantiomerically pure β-amino esters. These can then be converted to the corresponding acids, amides, or amines, serving as versatile synthons for more complex molecules. nih.govacs.org
Another innovative biomimetic approach involves an enantioselective nih.govresearchgate.net-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives. nih.govnih.gov This method provides a wide range of β,β-difluoro-α-amino amides in good yields and with high enantioselectivities. nih.govnih.gov The resulting optically pure compounds are valuable for the synthesis of fluorinated peptides and amino alcohols. nih.govresearchgate.netnih.gov
Enzymatic Hydrolysis Approaches
Enzymatic hydrolysis represents a key strategy for the kinetic resolution of racemic mixtures to produce enantiomerically pure fluorinated compounds. This biomimetic approach offers a mild and selective method for synthesizing chiral β,β-difluoro-α-amino acid derivatives. nih.govnih.gov For instance, the enzymatic hydrolysis of β,β-difluoro-α-amino esters has been reported as an effective method for achieving kinetic resolution, yielding optically pure amino acid derivatives. mdpi.com This strategy is part of a broader set of methods for preparing chiral β,β-difluoro-α-amino acids (dFAAs), which are important building blocks for bioactive molecules. mdpi.com
While direct enzymatic synthesis of tertiary alcohols can be challenging, enzymes such as ketohydratases offer potential for the selective and cofactor-independent formation of these motifs, which are present in many pharmaceuticals. researchgate.net The broader field of enzymatic synthesis of fluorinated compounds has seen significant progress, with various enzymes like lipases and transaminases being employed to create carbon-fluorine bonds under mild conditions. chemrxiv.org
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation is a powerful tool for the stereoselective synthesis of chiral fluorinated molecules. This method has been successfully applied to the synthesis of chiral 1,2-fluorohydrins through the hydrogenation of fluorinated allylic alcohols. princeton.edunih.gov An efficient iridium complex containing an azabicyclo thiazole-phosphine ligand has been used to catalyze this transformation at ambient temperature, providing excellent yields and enantioselectivities for a variety of aromatic, aliphatic, and heterocyclic fluorinated compounds. princeton.edunih.gov
In the context of fluorinated amino acids, Uneyama and colleagues developed an asymmetric hydrogenation of α-fluoroiminoesters catalyzed by a chiral BINAP ligand and palladium, demonstrating another effective route to enantiomerically enriched fluorinated amino acids. mdpi.com
Table 1: Asymmetric Hydrogenation of Fluorinated Allylic Alcohols This table summarizes the results for the iridium-catalyzed asymmetric hydrogenation of various fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins.
| Substrate (Fluorinated Allylic Alcohol) | Product (Chiral 1,2-Fluorohydrin) | Yield (%) | Enantioselectivity (ee %) |
| Aromatic-substituted | Corresponding aromatic 1,2-fluorohydrin | High | High |
| Aliphatic-substituted | Corresponding aliphatic 1,2-fluorohydrin | High | High |
| Heterocyclic-substituted | Corresponding heterocyclic 1,2-fluorohydrin | High | High |
| Polyfluorinated | Corresponding polyfluorinated 1,2-fluorohydrin | High | High |
Chiral Auxiliaries in Fluorinated Amino Acid Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. chemrxiv.orgresearchgate.net This strategy has proven robust for the large-scale production of enantiopure α-CF₃-α-amino acids. nih.gov The use of chiral sulfinyl auxiliaries, for example, has been extensively reviewed for the asymmetric preparation of fluorinated amines and amino acids. rsc.org
Diastereoselective additions of Reformatsky reagents derived from bromodifluoroethyl acetate to N-p-toluenesulfinyl imines allow for the convenient preparation of enantiomerically pure α,α-difluoro-β-amino acids. rsc.org Similarly, the addition of the Reformatsky reagent from ethyl bromodifluoroacetate to N-tert-butylsulfinimines yields β-tert-butylsulfinamyl-β-substituted α,α-difluoropropionates with good diastereomeric ratios. The resulting diastereomers are readily separable, providing access to enantiomerically pure protected β-amino esters.
Stereoselective Synthesis of α-Fluoro-β-Lactams
α-Fluorinated β-lactams are of significant interest as they can modulate the reactivity of the β-lactam ring, which is a core structure in many antibiotics. The stereoselective synthesis of these compounds is crucial for developing new therapeutic agents.
A key approach involves the use of α-bromo-α-fluoro-β-lactams as versatile intermediates for functionalization through nucleophilic substitution, aldol-type reactions, and metal-catalyzed cross-coupling reactions. An innovative acid-base synergistic regulation approach has also been developed for the stereoselective synthesis of α-fluoroacrylate-substituted β-lactams. This method utilizes a dioxane-mediated microreaction environment to spatially separate acidic and alkaline reagents, allowing for precise control over the cyclization and fluorination steps.
Synthesis of α,β-Difluoro-γ-Amino Acid Derivatives
The synthesis of α,β-difluoro-γ-amino acids has been a subject of interest due to the conformational constraints imposed by the fluorine atoms, which can lead to subtype-selective biological activity. A review of recent developments highlights the synthesis of different stereoisomers of α,β-difluoro-γ-aminobutyric acid. Conformational analysis of these stereoisomers reveals distinct behaviors, which is key to their application as selective GABA receptor ligands.
Construction of Functionalized Indolizines using β,β-Difluoro Peroxides as C2-Building Blocks
A novel and efficient method for the construction of functionalized indolizines utilizes β,β-difluoro peroxides as C2-building blocks. mdpi.com This approach involves a [3+2] annulation reaction with pyridinium (B92312) ylides under base-mediated conditions. mdpi.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups, affording multisubstituted indolizines in moderate to good yields. mdpi.com
The proposed mechanism involves a DABCO-initiated Kornblum-DeLaMare rearrangement of the peroxide to form a key β-fluoro enone intermediate. The pyridinium ylide then attacks this intermediate, followed by an intramolecular ring-closure and subsequent oxidation and β-F elimination to yield the final indolizine product.
Table 2: Synthesis of Functionalized Indolizines from β,β-Difluoro Peroxides This table presents a selection of substituted indolizines synthesized via the [3+2] annulation of β,β-difluoro peroxides and pyridinium ylides.
| Pyridinium Ylide Substituent | β,β-Difluoro Peroxide Substituent | Indolizine Product | Yield (%) |
| Ethoxycarbonyl | Phenyl | 1-Ethoxycarbonyl-2-phenyl-indolizine derivative | Moderate to Good |
| Acetyl | 4-Chlorophenyl | 1-Acetyl-2-(4-chlorophenyl)-indolizine derivative | Moderate to Good |
| Cyanomethyl | Naphthyl | 1-Cyanomethyl-2-naphthyl-indolizine derivative | 62 |
| Ketone | Various aryl/alkyl | 1-Keto-2-substituted-indolizine derivative | 70 |
Pyrimidine (B1678525) Ring Construction and Functionalization Approaches
The pyrimidine ring is a common scaffold in pharmaceuticals and agrochemicals. Various methods exist for its construction and subsequent functionalization.
A deconstruction-reconstruction strategy offers a versatile approach to pyrimidine diversification. This method involves converting a pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved into a three-carbon iminoenamine building block for various heterocycle-forming reactions. This allows for the transformation of pyrimidines into other nitrogen-containing heterocycles like pyrazoles.
More traditional methods for pyrimidine synthesis often involve the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines. A variety of catalytic systems have been developed to facilitate these cyclizations. For example, a copper-catalyzed cyclization of ketones with nitriles provides a general route to diversely functionalized pyrimidines. An iridium-catalyzed multicomponent synthesis from amidines and alcohols has also been reported.
Functionalization of the pre-formed pyrimidine ring can be achieved through various methods, although site-selectivity can be a challenge. Directed metalation reactions are viable for 2-halogenation in simple substrates. A 3-selective fluorination of pyridines has been achieved using ring-opened Zincke imine intermediates, a strategy that could potentially be adapted for pyrimidines.
Multi-Component Reaction Strategies for Difluorinated Pyrimidine Systems
Multi-component reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. In the context of synthesizing difluorinated pyrimidine systems, MCRs offer a convergent and effective approach to incorporate fluorine atoms into the heterocyclic scaffold. Several classical MCRs have been adapted for this purpose, with the Biginelli reaction being a prominent example.
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.org This reaction has been successfully modified for the synthesis of difluoromethyl-containing dihydropyrimidinones. By utilizing ethyl 4,4-difluoroacetoacetate as the β-ketoester component, a one-pot cyclocondensation with various aldehydes and urea can be achieved. This method provides a direct route to pyrimidine derivatives with a difluoromethyl group at the C4 position.
One notable example is the synthesis of difluoromethyl-containing Biginelli dihydropyrimidinone derivatives catalyzed by ytterbium perfluorooctanoate [Yb(PFO)3] under solvent-free and dehydrating agent-free conditions. researchgate.net This approach highlights the adaptability of the Biginelli reaction for incorporating fluorinated building blocks. The reaction proceeds by combining ethyl 4,4-difluoroacetoacetate, an aldehyde, and urea in the presence of a catalytic amount of Yb(PFO)3. The use of a fluorinated catalyst in a solvent-free environment makes this a more environmentally benign process.
The following table summarizes the synthesis of various difluoromethyl-containing dihydropyrimidinones using this modified Biginelli reaction.
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 5-(Ethoxycarbonyl)-4-(difluoromethyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-4-(difluoromethyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 4-Methylbenzaldehyde | 5-(Ethoxycarbonyl)-4-(difluoromethyl)-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 94 |
| 4-Methoxybenzaldehyde | 5-(Ethoxycarbonyl)-4-(difluoromethyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 90 |
| 3-Nitrobenzaldehyde | 5-(Ethoxycarbonyl)-4-(difluoromethyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 88 |
Another powerful MCR strategy for the synthesis of fluorinated pyrimidines is the ambient-light-promoted three-component reaction of active methylene (B1212753) compounds, perfluoroalkyl iodides, and guanidines or amidines. lnu.edu.cn This metal-free approach allows for the preparation of perfluoroalkylated pyrimidines under mild conditions. While this method typically yields perfluoroalkyl chains, it demonstrates the principle of using MCRs to introduce fluorinated substituents onto the pyrimidine ring.
The Ugi reaction, a four-component condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another versatile MCR that has been employed in the synthesis of fluorinated molecules. nih.gov While direct application to the synthesis of 2-Pyrimidineethanol, beta,beta-difluoro- via an Ugi reaction is not widely reported, the reaction has been used to create difluorinated pseudopeptides by incorporating difluorinated amino acids as one of the components. researchgate.net This demonstrates the potential for adapting the Ugi reaction for the synthesis of complex difluorinated structures, including those with a pyrimidine core, by carefully selecting the appropriate starting materials.
Chemical Reactivity and Mechanistic Studies of 2 Pyrimidineethanol, Beta,beta Difluoro Analogues
Electrophilic Nature and Reactivity of β,β-Difluoroalkene Moieties
The gem-difluoroalkene unit, a key feature in unsaturated analogues, exhibits significant electrophilic character. The two highly electronegative fluorine atoms strongly withdraw electron density from the double bond, making the carbon atom at the difluoro position susceptible to nucleophilic attack. nih.govresearchgate.net This electronic feature drives the reactivity of these moieties, particularly in addition reactions.
One of the primary reaction pathways for β,β-difluoroalkenes is the Michael addition, where nucleophiles add to the electrophilic double bond. nih.gov These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov While gem-difluoroalkenes are known to act as effective Michael acceptors, the reaction can be complex. nih.govresearchgate.net The initially formed β-difluoro anion intermediate is often unstable and can undergo rapid β-fluoride elimination, leading to the formation of a monofluoroalkene as the major product. nih.gov This process represents a net C-F bond functionalization rather than a simple hydrofunctionalization.
However, strategies have been developed to promote "fluorine-retentive" hydrofunctionalization. For instance, the addition of carboxylic acids to β,β-difluoroacrylates can proceed under thermal, catalyst-free conditions to form gem-difluoromethylenated esters. nih.govacs.org The success of this reaction highlights the importance of both the difluoro group and other activating functionalities, such as an ester group, in modulating the reactivity and stabilizing the desired intermediates. acs.org
| Nucleophile | Substrate | Conditions | Product Type | Reference |
| Carboxylic Acids | β,β-Difluoroacrylates | Thermal (75-150 °C), Catalyst-free | Hydroacetoxylation (Fluorine-retentive) | nih.govacs.org |
| Thiols / Phenols | Trisubstituted Difluorostyrenes | Base-catalyzed | Hydrothiolation / Hydrophenolation | nih.gov |
| Carbon Nucleophiles | α,β-Unsaturated Compounds with EWG | Base-catalyzed | Michael Addition | nih.gov |
Nucleophilic Substitution Patterns on Fluorinated Systems
The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). The presence of fluorine atoms further enhances this reactivity. core.ac.uk The strong electron-withdrawing inductive effect of fluorine activates the aromatic ring for nucleophilic attack. core.ac.uk SNAr reactions are a cornerstone in the synthesis of substituted heteroaromatic compounds and typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk
In fluorinated pyrimidines and other fluoroarenes, fluorine atoms in positions ortho and para to the site of nucleophilic attack are most effective at stabilizing the negatively charged intermediate. core.ac.uk This often dictates the regioselectivity of the substitution. While traditional SNAr reactions often require harsh conditions like high temperatures, advancements have led to milder methods. nih.govacs.org For example, organic photoredox catalysis can enable the nucleophilic defluorination of even unactivated or electron-rich fluoroarenes under mild conditions, expanding the scope to various nucleophiles like azoles, amines, and carboxylic acids. nih.gov For highly fluorinated systems like pentafluoropyridine, sequential SNAr reactions with various nitrogen-based nucleophiles have been used to successfully synthesize a series of novel amino-substituted fluoroaromatics. lboro.ac.uk
Reaction Mechanisms Involving Difluorinated Intermediates (e.g., Difluoroketenimine Cycloadditions)
Difluorinated intermediates play a crucial role in the synthesis of complex fluorinated molecules. One such intermediate is difluoroketenimine, which can be generated in situ from the reaction of difluorocarbene and an isocyanide. acs.orgnih.gov Difluoroketenimines are valuable building blocks for creating heterocyclic compounds. acs.orgnih.gov They can undergo [3+2] cycloaddition reactions with nonpolar multiple bonds, such as those in alkenes or alkynes, to afford fluorinated pyrrolidines or pyrroles. acs.orgnih.gov Density Functional Theory (DFT) studies suggest that these cycloadditions may proceed through a key intermediate, a fluorinated cyclic (alkyl)(amino)carbene. acs.orgnih.gov Difluoroketenimines have also been shown to participate in [2+2] cycloadditions with imines. researchgate.net
Other important difluorinated intermediates include:
Difluorocarbene (CF2) : This species can be generated from various precursors, such as (bromodifluoromethyl)trimethylsilane. acs.org It is a key reactant in the formation of difluoroketenimines and can be captured by nucleophiles to form a difluorocarbon anion (NuCF2⁻), which can then participate in nucleophilic additions. rsc.org
Difluoromethyl Anions (R-CF2⁻) : The difluoromethyl group (CF2H) can be deprotonated using a combination of a strong base and a weak Lewis acid to generate a nucleophilic Ar-CF2⁻ synthon. acs.orgacs.org These synthons are reactive towards a wide array of electrophiles, including ketones, imines, and disulfides, enabling the construction of benzylic difluoromethylene linkages. acs.orgacs.org
| Difluorinated Intermediate | Generation Method | Subsequent Reaction Type | Product Class | Reference |
| Difluoroketenimine | Difluorocarbene + Isocyanide | [3+2] Cycloaddition with Alkenes/Alkynes | Fluorinated Pyrrolidines/Pyrroles | acs.orgnih.gov |
| Difluorocarbene | From TMSCF2Br with Lewis Base | Captured by Nucleophiles | Difluorocarbon Anions (NuCF2⁻) | rsc.org |
| Aryl-CF2⁻ Anion | Deprotonation of Ar-CF2H | Nucleophilic Addition to Electrophiles | Benzylic Difluoromethylene Compounds | acs.orgacs.org |
Influence of Fluorine Atoms on Molecular Reactivity (Fluorine Effect)
The "fluorine effect" encompasses the diverse ways in which fluorine substitution alters the properties and reactivity of a molecule. rsc.org Due to its extreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), pulling electron density from adjacent atoms. core.ac.ukcnaldrubber.com This effect makes neighboring carbon atoms more electrophilic and can significantly impact the acidity and basicity of nearby functional groups. core.ac.ukcnaldrubber.com For instance, introducing fluorine into a molecule generally lowers the pKa of both acidic and basic moieties. nih.govnih.gov In a series of PDE9 inhibitors, replacing a hydrogen with fluorine systematically decreased the acidic pKa of a lactam and the basic pKa of a pyrrolidine (B122466) ring. nih.gov
The C-F bond is significantly stronger than a C-H bond, which often leads to increased metabolic stability in drug molecules. cnaldrubber.comstackexchange.com However, this stability is context-dependent. While trifluoromethyl and gem-difluoroalkyl groups are less reactive in SN2 reactions, monofluorinated alkyl groups can be susceptible to nucleophilic displacement. acs.org
Conformational Analysis of Difluorinated Compounds
The introduction of gem-difluoro groups significantly influences the conformational preferences of a molecule. nih.govrsc.org This is often attributed to stereoelectronic interactions, most notably the gauche effect. The gauche effect is an atypical situation where a gauche conformation (substituents at a ~60° dihedral angle) is more stable than the anti conformation (180° dihedral angle). wikipedia.org In 1,2-difluoroethane, for example, the gauche conformer is more stable due to a stabilizing hyperconjugation interaction, specifically the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital. wikipedia.org This interaction is maximized in the gauche arrangement. wikipedia.org
In more complex systems, such as difluorinated pyrrolidines, other stereoelectronic forces like the anomeric effect (electron delocalization from a nitrogen lone pair into an adjacent C-F σ* orbital) can also impart a strong conformational bias. beilstein-journals.org The fluorine gauche effect may play a secondary role in such cases, sometimes being overshadowed by steric and electrostatic interactions. beilstein-journals.org
The conformational impact of gem-difluorination is also evident in macrocyclic systems. The installation of a CF2 group can constrain a macrocyclic ring, with the CF2 group often preferring to occupy a corner site. nih.govdiva-portal.org In one study, a fluorinated macrocycle was found to exist as two distinct conformations (in a 4:1 ratio) on the NMR timescale, whereas its non-fluorinated analogue heavily favored a single conformation. nih.govrsc.org This demonstrates that the gem-difluoro group can be a powerful tool for modulating the conformational landscape of a molecule. nih.govrsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds (e.g., ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For molecules containing fluorine, ¹⁹F NMR provides unique and detailed information that is often complementary to standard ¹H and ¹³C NMR spectroscopy.
The ¹⁹F nucleus possesses highly favorable properties for NMR analysis, including a natural abundance of 100% and a high gyromagnetic ratio, which results in high sensitivity, comparable to that of ¹H NMR. mdpi.com A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm. mdpi.com This wide dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward than in proton NMR. mdpi.com
For a compound like 2-Pyrimidineethanol, beta,beta-difluoro-, the ¹⁹F NMR spectrum would be expected to provide critical data:
Spin-Spin Coupling: Coupling between the fluorine atoms and adjacent protons (¹H nuclei) on the beta-carbon would result in characteristic splitting patterns. This heteronuclear coupling (J-coupling) provides direct evidence of the connectivity between the fluorinated carbon and the rest of the molecule. The magnitude of the coupling constants (typically denoted as ⁿJHF, where n is the number of bonds) is highly informative for structural assignment. Homonuclear ¹⁹F-¹⁹F coupling is also common and provides information about the spatial relationship between different fluorine atoms in a molecule. mdpi.com
The general workflow for ¹⁹F NMR analysis involves dissolving the sample in a deuterated solvent and acquiring the spectrum on a high-field NMR spectrometer. The resulting data, when analyzed alongside ¹H and ¹³C NMR, allows for the unambiguous determination of the molecular structure.
Table 1: General ¹⁹F NMR Parameters and Their Significance
| Parameter | Typical Information Provided | Relevance to 2-Pyrimidineethanol, beta,beta-difluoro- |
|---|---|---|
| Chemical Shift (δ) | Electronic environment of the fluorine nucleus. | Confirms the presence of the -CF₂- group and provides information about its chemical context within the molecule. |
| Integration | Relative number of fluorine atoms in each unique environment. | Would confirm the presence of two equivalent fluorine atoms in the -CF₂- group. |
| Multiplicity (Splitting Pattern) | Number of adjacent NMR-active nuclei (e.g., ¹H). | Reveals the connectivity to the adjacent CH₂ group through H-F coupling. |
Mass Spectrometry Techniques for Structural Elucidation (e.g., GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. frontiersin.org It is particularly well-suited for the analysis of volatile and thermally stable compounds.
For the analysis of 2-Pyrimidineethanol, beta,beta-difluoro-, a GC-MS experiment would involve injecting the sample into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum would display:
Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule, which allows for the determination of the compound's monoisotopic molecular weight.
Fragmentation Pattern: The energetic ionization process causes the molecule to break apart into characteristic fragment ions. The analysis of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For 2-Pyrimidineethanol, beta,beta-difluoro-, expected fragmentation might include the loss of the hydroxyl group, cleavage of the bond between the pyrimidine (B1678525) ring and the ethanol (B145695) side chain, and fragmentation of the pyrimidine ring itself.
The high-resolution mass spectrometry (HRMS) variant can provide highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments, further confirming the compound's identity.
Chromatographic Methods for Purity and Isomer Separation (e.g., UHPLC-HRMS/MS)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) is a state-of-the-art analytical method that offers high separation efficiency, speed, and sensitivity. researchgate.net
This technique would be invaluable for the characterization of 2-Pyrimidineethanol, beta,beta-difluoro-, especially for:
Purity Assessment: UHPLC can rapidly separate the target compound from any impurities. The area of the chromatographic peak corresponding to the compound is proportional to its concentration, allowing for a quantitative assessment of its purity.
Isomer Separation: In cases where synthetic procedures might lead to the formation of structural isomers, the high resolving power of UHPLC can often separate these closely related compounds.
Structural Confirmation: The coupling of UHPLC to a tandem mass spectrometer (MS/MS) allows for further structural confirmation. After separation by UHPLC, the compound of interest can be selected in the first mass analyzer, fragmented, and the resulting fragment ions analyzed in the second mass analyzer. This provides an additional layer of structural information and enhances the confidence in the compound's identification.
The choice of the UHPLC column (e.g., C18 for reversed-phase chromatography) and the mobile phase composition would be optimized to achieve the best separation for 2-Pyrimidineethanol, beta,beta-difluoro- based on its polarity.
Table 2: Comparison of Analytical Techniques for Characterization
| Technique | Primary Information | Application for 2-Pyrimidineethanol, beta,beta-difluoro- |
|---|---|---|
| ¹⁹F NMR | Structural information, fluorine environment, connectivity. | Unambiguous confirmation of the difluoroethyl group and its attachment to the pyrimidine ring. |
| GC-MS | Molecular weight and fragmentation pattern. | Determination of molecular formula and structural elucidation through fragmentation analysis. |
| UHPLC-HRMS/MS | Purity, separation of isomers, and structural confirmation. | Quantitative assessment of purity, separation from potential impurities, and confirmation of identity and structure. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Methodologies for SAR and SPR Analysis in Fluorinated Heterocycles
The analysis of fluorinated heterocycles involves a combination of computational and experimental techniques to understand their behavior at a molecular level. nih.govresearchgate.net
Experimental Approaches: Synthetic chemistry is central, creating a library of analogue compounds where specific parts of the 2-Pyrimidineethanol, beta,beta-difluoro- molecule are systematically modified. For instance, the position of the fluorine atoms could be altered, or different substituents could be placed on the pyrimidine (B1678525) ring. These analogues are then subjected to biological assays to determine their activity. nih.gov Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are used to confirm the structure and determine the three-dimensional conformation of these molecules. mdpi.comnih.gov
Computational Modeling: Computer-aided drug design (CADD) plays a crucial role. Techniques like molecular docking simulate how the compound might bind to a biological target, such as an enzyme or receptor. acs.org Quantum mechanical calculations can predict the electronic properties of the molecule, such as its electrostatic potential and dipole moment, which are significantly influenced by the highly electronegative fluorine atoms. researchgate.net
Elucidation of Key Structural Motifs for Desired Chemical Activities
In 2-Pyrimidineethanol, beta,beta-difluoro-, several structural motifs are critical for its chemical and biological activity. SAR studies focus on modifying these motifs to observe the impact on efficacy. nih.govacs.org
The Pyrimidine Core: As an aromatic heterocycle, the pyrimidine ring is a key feature found in many biologically active compounds, including nucleic acids. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, which is a crucial interaction for binding to biological targets. nih.gov
The β,β-difluoroethyl Group: The gem-difluoro substitution on the ethanol (B145695) side chain is arguably the most significant motif. Fluorine's high electronegativity creates a strong dipole moment. This difluoromethylene group can act as a bioisostere for other chemical groups, potentially improving metabolic stability by blocking sites of oxidation. nih.gov
The Terminal Hydroxyl Group: The alcohol functional group can act as both a hydrogen bond donor and acceptor. This versatility allows for multiple potential interactions with a biological target, significantly influencing binding affinity.
Systematic modifications to these motifs and the resulting biological activities are often compiled to guide further drug design, as illustrated in the hypothetical SAR table below.
| Compound | Modification from Parent (2-Pyrimidineethanol, beta,beta-difluoro-) | Hypothetical Biological Activity (IC₅₀, µM) |
| Analogue A | Replacement of pyrimidine with a pyridine (B92270) ring | 15.2 |
| Analogue B | Monofluoro- substitution instead of difluoro- | 8.5 |
| Analogue C | Replacement of hydroxyl group with an amino group | 5.1 |
| Analogue D | Addition of a methyl group to the pyrimidine ring | 2.3 |
Impact of Fluorine Substitution on Molecular Interactions and Properties
The introduction of fluorine into organic molecules has profound and often predictable effects on their properties. mdpi.comtandfonline.com
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing carbon-hydrogen (C-H) bonds at metabolically vulnerable positions with C-F bonds can prevent enzymatic degradation, thereby increasing the drug's half-life in the body. nih.govresearchgate.net
Increased Lipophilicity: Fluorination generally increases the lipophilicity (oil/water partition coefficient) of a molecule. ingentaconnect.com This can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially improving bioavailability. nih.govresearchgate.net
Modulation of Acidity/Basicity (pKa): Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby acidic protons or basic nitrogen atoms. nih.govtandfonline.com In the case of 2-Pyrimidineethanol, beta,beta-difluoro-, the fluorine atoms would decrease the basicity of the pyrimidine nitrogens. This can be advantageous as it may reduce unwanted interactions and improve cell permeability.
Altered Binding Interactions: The C-F bond can participate in unique non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions with protein targets. tandfonline.com It can also influence the hydrogen bonding capacity of adjacent functional groups, potentially strengthening the binding affinity of the molecule to its target. ingentaconnect.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogues of 2-Pyrimidineethanol, beta,beta-difluoro-, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. acs.orgresearchpublish.com
The process involves:
Data Collection: A dataset of structurally similar pyrimidine derivatives with experimentally determined biological activities is required. nih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can describe various aspects of the molecule, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment, partial charges). researchpublish.com
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.govresearchgate.net
A hypothetical QSAR equation might look like this: log(1/IC₅₀) = 0.75 * logP - 0.21 * (Dipole Moment) + 1.54 * (Surface Area) - 2.8
This model would suggest that higher lipophilicity and surface area, combined with a lower dipole moment, are beneficial for the activity of this class of compounds. Such models are powerful tools for prioritizing which new molecules to synthesize, saving time and resources in the drug discovery process. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-Pyrimidineethanol, beta,beta-difluoro-, DFT calculations are instrumental in elucidating potential reaction mechanisms. Researchers can model proposed reaction pathways to determine their feasibility by calculating the energy profiles of reactants, transition states, and products. mdpi.comresearchgate.net
For instance, DFT can be employed to study the synthesis of this compound, comparing different potential routes to identify the most energetically favorable one. The calculations can reveal the activation energy required for each step, offering a theoretical basis for optimizing reaction conditions like temperature and catalysts. researchgate.net This approach involves analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the frontier orbital interactions that govern the reaction. pku.edu.cn By mapping the transition states, DFT provides a detailed picture of the bond-breaking and bond-forming processes, which is often difficult to observe experimentally. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like 2-Pyrimidineethanol, beta,beta-difluoro-, MD simulations can reveal its conformational landscape—the various shapes it can adopt—and the energetic favorability of each conformation. mdpi.com These simulations are crucial for understanding how the molecule behaves in different environments, such as in aqueous solution or when interacting with a biological target. nih.govmdpi.com
By simulating the molecule's trajectory, researchers can observe how it folds and flexes, and how intramolecular hydrogen bonds or steric hindrances influence its preferred shapes. nih.gov When studying its interaction with other molecules, such as a protein, MD simulations can show the stability of the binding pose over time, providing insights into the strength and nature of the interaction. mdpi.comekb.eg Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the molecule's structure or its complex with a binding partner. mdpi.comekb.eg
Prediction of Chemical Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity)
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a series of descriptors. arxiv.orgnih.gov These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict a molecule's behavior in chemical reactions. researchgate.netnih.gov
For 2-Pyrimidineethanol, beta,beta-difluoro-, these descriptors can predict its susceptibility to nucleophilic or electrophilic attack.
Chemical Potential (μ) : Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system. arxiv.org
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard and less reactive. nih.gov
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, indicating its electrophilic nature. arxiv.orgresearchgate.net
| Descriptor | Symbol | Formula | Interpretation for 2-Pyrimidineethanol, beta,beta-difluoro- |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Indicates the molecule's tendency to exchange electrons with its surroundings. |
| Chemical Hardness | η | ELUMO - EHOMO | A higher value suggests greater stability and lower reactivity. |
| Electrophilicity Index | ω | μ2 / (2η) | A higher value indicates a stronger capacity to act as an electrophile. |
| Chemical Softness | S | 1 / η | The reciprocal of hardness; a higher value indicates greater reactivity. |
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or nucleic acid. nih.gov For 2-Pyrimidineethanol, beta,beta-difluoro-, docking studies would be a primary tool in drug discovery to identify potential biological targets. nih.gov
The process involves placing the ligand into the binding site of a receptor and calculating a score that estimates the binding affinity. nih.gov This allows researchers to screen large libraries of compounds against a specific protein target. The results of a docking simulation can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective derivatives.
In Silico Studies of Molecular Properties (e.g., Optoelectronic)
In silico studies encompass a wide range of computational methods used to predict molecular properties without the need for wet-lab experiments. Beyond reactivity and binding, these methods can predict physicochemical properties crucial for a molecule's function and application, such as pKₐ, logP, and aqueous solubility. acdlabs.com
For 2-Pyrimidineethanol, beta,beta-difluoro-, in silico methods could also be used to predict its optoelectronic properties. These studies would involve calculating how the molecule interacts with light, which is relevant for applications in materials science or as molecular probes. This could include determining its absorption and emission spectra, which are governed by the electronic transitions between molecular orbitals. While specific research on this compound's optoelectronic properties is not widely available, the theoretical tools to predict them are well-established in computational chemistry.
Software and Computational Platforms in Fluoroorganic Chemistry Research (e.g., Open Chemistry Suite)
Research in fluoroorganic chemistry relies on a variety of specialized software and computational platforms. The Open Chemistry suite is a collection of open-source, cross-platform tools designed for computational chemistry, molecular modeling, and related fields. github.com
The suite includes several key applications:
Avogadro: An advanced molecular editor and visualizer. It is designed for cross-platform use and can be extended with plugins. github.comopenchemistry.org Avogadro 2 features scalable data structures for large molecules and can generate input files for various computational chemistry programs. kitware.com
MoleQueue: An application that integrates and manages the submission of computational jobs to local machines or remote high-performance computing (HPC) resources. openchemistry.org
MongoChem: A chemical informatics tool that uses MongoDB for storing, indexing, and retrieving chemical data. kitware.com
Other widely used software in this field includes ChemDraw for drawing chemical structures, along with platforms that integrate artificial intelligence for tasks like synthesis planning and reaction prediction. sourceforge.netritme.com For data analysis and visualization, tools like IGOR Pro and GraphPad Prism are commonly employed. ritme.com There are also specialized tools like FluoroMatch Visualizer for analyzing mass spectrometry data of fluorinated compounds. chemrxiv.org
Chemical Derivatization and Functionalization Strategies
Approaches for Modifying the Pyrimidine (B1678525) Ring
The pyrimidine ring is a π-deficient heterocycle, which influences its reactivity towards various chemical transformations. wikipedia.org Modification of the pyrimidine core of 2-Pyrimidineethanol, beta,beta-difluoro- can be achieved through several established strategies, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.
Electrophilic Substitution: Electrophilic substitution on an unactivated pyrimidine ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.orgbhu.ac.in However, the presence of activating groups, such as amino or hydroxyl groups, can facilitate these reactions, typically directing substitution to the C-5 position. researchgate.net For 2-Pyrimidineethanol, beta,beta-difluoro-, direct electrophilic substitution on the pyrimidine ring would likely require harsh conditions and may result in low yields. A more viable approach involves the introduction of an activating group onto the ring prior to attempting electrophilic substitution.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more common and efficient method for functionalizing the pyrimidine ring, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. wikipedia.org This typically requires the presence of a good leaving group, such as a halogen or a sulfonyl group, at these positions. nih.govacs.org For instance, a chloro or bromo substituent could be introduced onto the pyrimidine ring of a precursor to 2-Pyrimidineethanol, beta,beta-difluoro-, which could then be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. rsc.org The reactivity of sulfonylpyrimidines with thiols to form pyrimidyl thioethers has also been well-documented. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Palladium-, nickel-, and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-heteroatom bond formation on pyrimidine scaffolds. researchgate.netrsc.org Reactions such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig couplings can be employed to introduce a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups. tcichemicals.comrsc.org These reactions typically involve a halogenated pyrimidine derivative as the coupling partner. For example, a bromo-substituted derivative of 2-Pyrimidineethanol, beta,beta-difluoro- could be coupled with various boronic acids or esters under Suzuki-Miyaura conditions to generate a library of arylated or heteroarylated analogs. Cobalt-catalyzed cross-coupling reactions have also been reported for the synthesis of 2-aryldiazines. nih.gov
Table 1: Potential Strategies for Pyrimidine Ring Modification
| Reaction Type | Position(s) | Reagents and Conditions | Potential Substituents Introduced |
|---|---|---|---|
| Electrophilic Substitution | C-5 (with activation) | Nitrating agents, Halogens, etc. | -NO2, -Br, -Cl |
| Nucleophilic Substitution | C-2, C-4, C-6 | Amines, Alkoxides, Thiolates | -NR2, -OR, -SR |
| Suzuki-Miyaura Coupling | C-2, C-4, C-6 | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | C-2, C-4, C-6 | Amines, Pd catalyst, base | -NHR, -NR2 |
Derivatization at the Difluorinated Ethanol (B145695) Moiety
The beta,beta-difluoroethanol side chain offers a primary alcohol functionality that can be readily derivatized through several standard organic transformations. The presence of the two fluorine atoms on the beta-carbon can influence the reactivity of the hydroxyl group through electronic effects.
Oxidation: The primary alcohol of 2-Pyrimidineethanol, beta,beta-difluoro- can be oxidized to the corresponding aldehyde or carboxylic acid. wikipedia.orgyoutube.com The choice of oxidizing agent and reaction conditions will determine the final product. khanacademy.orglibretexts.org Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would likely yield the corresponding difluoroacetaldehyde (B14019234) derivative. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent, would be expected to oxidize the primary alcohol to the carboxylic acid. wikipedia.orglibretexts.org
Esterification: Esterification of the primary alcohol can be achieved by reacting 2-Pyrimidineethanol, beta,beta-difluoro- with a carboxylic acid, acid chloride, or acid anhydride. This reaction is typically catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). This approach allows for the introduction of a wide variety of ester functionalities, which can be used to modulate the lipophilicity and other properties of the parent compound.
Ether Synthesis: The hydroxyl group can be converted into an ether linkage through reactions like the Williamson ether synthesis. youtube.comkhanacademy.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups.
Table 2: Derivatization Strategies for the Difluorinated Ethanol Moiety
| Reaction Type | Functional Group Formed | Reagents and Conditions |
|---|---|---|
| Oxidation (mild) | Aldehyde | PCC, Dess-Martin periodinane |
| Oxidation (strong) | Carboxylic Acid | KMnO4, Jones reagent |
| Esterification | Ester | Carboxylic acid (acid catalyst), Acid chloride, Anhydride |
| Williamson Ether Synthesis | Ether | Strong base (e.g., NaH), Alkyl halide |
Introduction of Reporter Groups for Analytical Studies
To facilitate analytical studies, such as bioimaging and quantification, reporter groups can be introduced into the 2-Pyrimidineethanol, beta,beta-difluoro- molecule. These reporter groups can be fluorescent labels or radioisotopes.
Fluorescent Labeling: Fluorescent dyes can be attached to the molecule, often through the functionalization of either the pyrimidine ring or the ethanol side chain. nih.gov For example, a carboxylic acid-functionalized fluorescent dye could be coupled to the hydroxyl group of the ethanol moiety via an ester linkage. acs.org Alternatively, an amine-reactive fluorescent dye could be attached to an amino-functionalized pyrimidine ring. The choice of fluorophore will depend on the desired excitation and emission wavelengths for the specific analytical application.
Radiolabeling: For in vivo imaging techniques like Positron Emission Tomography (PET), a positron-emitting radionuclide, such as fluorine-18 (B77423) (18F) or carbon-11 (B1219553) (11C), can be incorporated into the molecule. rsc.orgrsc.orgacs.orgsnmjournals.org Given the presence of fluorine atoms in the parent molecule, isotopic exchange or nucleophilic substitution with [18F]fluoride could be a potential strategy. nih.gov The synthesis of a suitable precursor, such as a tosylate or other leaving group on the ethanol side chain or a precursor for electrophilic or nucleophilic fluorination on the pyrimidine ring, would be necessary. nih.gov Carbon-11 can be introduced via methylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate. snmjournals.org
Table 3: Reporter Group Introduction Strategies
| Reporter Type | Attachment Strategy | Potential Precursor |
|---|---|---|
| Fluorescent Dye | Esterification | Carboxylic acid-functionalized dye |
| Fluorescent Dye | Amidation | Amino-functionalized pyrimidine and amine-reactive dye |
| Radionuclide (18F) | Nucleophilic Substitution | Tosylated or halogenated precursor |
| Radionuclide (11C) | Methylation | Desmethyl or amine precursor |
Synthesis of Precursors for Further Chemical Transformations
2-Pyrimidineethanol, beta,beta-difluoro- can serve as a versatile starting material for the synthesis of more complex molecules and chemical building blocks.
Conversion to Electrophiles: The primary alcohol of the ethanol moiety can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This transforms the side chain into an electrophilic site, susceptible to nucleophilic attack by a wide range of nucleophiles, thereby enabling the introduction of various functional groups.
Formation of Unsaturated Derivatives: Elimination reactions can be employed to introduce unsaturation into the side chain. For example, dehydration of the alcohol could potentially lead to the formation of a vinyl pyrimidine derivative, although this might be challenging due to the presence of the gem-difluoro group.
Use as a Building Block in Complex Synthesis: The functionalized pyrimidine ring and the reactive ethanol moiety make 2-Pyrimidineethanol, beta,beta-difluoro- a potentially useful building block for the synthesis of more elaborate chemical structures, including those with potential applications in materials science and medicinal chemistry. researchgate.net The pyrimidine core is a common scaffold in many biologically active compounds. mdpi.comnih.gov
Table 4: Precursor Synthesis Strategies
| Precursor Type | Transformation | Reagents and Conditions |
|---|---|---|
| Electrophilic Side Chain | Tosylation/Mesylation | TsCl/MsCl, base |
| Halogenated Side Chain | Halogenation | SOCl2, PBr3 |
| Pyrimidine Building Block | Cross-coupling | Halogenated pyrimidine precursor, boronic acids, etc. |
Advanced Applications in Chemical Sciences and Materials Research
Role as Chiral Building Blocks in Asymmetric Synthesis
Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The presence of a stereocenter in these building blocks allows for the construction of complex three-dimensional structures with high stereocontrol. While 2-Pyrimidineethanol, beta,beta-difluoro- itself is not chiral, its derivatives, particularly those with substitutions on the ethanol (B145695) side chain, can be synthesized as chiral entities. These chiral derivatives serve as valuable intermediates in asymmetric synthesis. researchgate.net
The synthesis of chiral β,β-difluoro-α-amino acids, for example, highlights the importance of difluorinated building blocks in creating molecules with significant biological potential. nih.gov Methodologies such as enzymatic hydrolysis, asymmetric hydrogenation, and the use of chiral auxiliaries are employed to achieve high enantioselectivity in the synthesis of these compounds. researchgate.net Organocatalysis has also emerged as a powerful tool for the rapid and general synthesis of enantiopure β-fluoroamines and β,β-difluoroamines. nih.gov The difluoromethyl group in these structures can act as a bioisostere of other functional groups, potentially altering the conformation and biological activity of the final molecule. nih.gov
The pyrimidine (B1678525) moiety of 2-Pyrimidineethanol, beta,beta-difluoro- can also be functionalized to introduce additional complexity and create diverse molecular scaffolds for asymmetric synthesis. The development of synthetic routes to chiral derivatives of this compound is an active area of research, with the potential to unlock new classes of chiral ligands, catalysts, and biologically active molecules.
Utilization as Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating biological pathways and understanding the mechanisms of disease. The unique properties of fluorinated compounds make them particularly well-suited for this purpose. The introduction of fluorine atoms, as in the beta,beta-difluoro- moiety of 2-Pyrimidineethanol, can modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for biological targets. acs.org
Fluorinated pyrimidines have a long history in medicinal chemistry, with compounds like 5-fluorouracil (B62378) being widely used in cancer therapy. mdpi.comnih.gov These molecules can act as inhibitors of key enzymes or be incorporated into DNA and RNA, thereby disrupting cellular processes. mdpi.comnih.gov The difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, or methyl groups, allowing for the fine-tuning of a molecule's interaction with its biological target. researchgate.net This bioisosteric replacement can lead to improved potency and selectivity. tandfonline.com
The pyrimidine ring itself is a common scaffold in biologically active molecules and can interact with a variety of biological targets through hydrogen bonding and π-stacking interactions. wjarr.com By attaching specific functionalities to the 2-Pyrimidineethanol, beta,beta-difluoro- core, researchers can design chemical probes to investigate a wide range of biological processes, from enzyme activity to receptor binding. The presence of the difluoro group also allows for the use of ¹⁹F NMR spectroscopy, a powerful technique for studying the binding and dynamics of these probes in biological systems.
Development of Novel Materials and Agrochemicals
The introduction of fluorine-containing moieties into organic molecules has had a profound impact on the development of new materials and agrochemicals. researchgate.netnih.gov Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties, making them valuable components in polymers, liquid crystals, and other advanced materials.
In the field of agrochemicals, the difluoromethyl group has been incorporated into a variety of pesticides, including fungicides, herbicides, and insecticides. acs.org This substitution can significantly improve the efficacy and metabolic stability of the active ingredient. acs.org For instance, difluoromethyl-containing pyrimidine derivatives have shown potent fungicidal activity by inhibiting mitochondrial respiration in fungi. acs.org The presence of the difluoromethyl group can also enhance the lipophilicity of a molecule, which can improve its uptake and translocation within the target organism. nih.gov
The development of novel agrochemicals containing the difluoromethyl pyrimidine moiety is an active area of research. acs.org Scientists are exploring different substitution patterns on the pyrimidine ring to optimize biological activity and selectivity. The versatility of 2-Pyrimidineethanol, beta,beta-difluoro- as a synthetic intermediate makes it a valuable starting material for the synthesis of new agrochemical candidates.
Table 1: Examples of Difluoromethyl-Containing Agrochemicals and their Activity
| Compound Class | Target Organism | Mode of Action | Reference |
| Pyrazole Carboxamides | Fungi | Succinate dehydrogenase inhibitors (SDHIs) | ccspublishing.org.cn |
| Benzoylurea Derivatives | Fungi | Not specified | acs.org |
| Pyrimidine-4-amines | Fungi | Inhibition of mitochondrial electron transport | acs.org |
Design of Enzyme Inhibitors and Bioisosteres based on Difluorinated Scaffolds
The design of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The difluoromethyl group plays a crucial role in this endeavor by acting as a bioisostere for other functional groups and by participating in key binding interactions with the enzyme's active site. tandfonline.comrsc.org A bioisostere is a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. selvita.com
The difluoromethyl group can mimic the properties of hydroxyl, thiol, or even methyl groups, but with altered electronic and steric properties. researchgate.net This can lead to improved binding affinity and selectivity for the target enzyme. For example, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of quorum sensing inhibitors. rsc.org The difluoroethyl group can also serve as a bioisostere for a methoxy (B1213986) group, leading to improvements in both potency and metabolic stability. nih.gov
Fluorinated pyrimidines have been extensively studied as enzyme inhibitors. mdpi.comnih.gov The classic example is 5-fluorouracil, which is converted in the body to a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. mdpi.comnih.gov The strong electron-withdrawing nature of the fluorine atoms in the beta,beta-difluoro- moiety of 2-Pyrimidineethanol can influence the acidity of the hydroxyl group and enhance its ability to act as a hydrogen bond donor, which can be a critical interaction in an enzyme's active site. The development of inhibitors based on difluorinated pyrimidine scaffolds is a promising strategy for targeting a wide range of enzymes implicated in human diseases. mdpi.commdpi.com
Table 2: Bioisosteric Replacements Involving the Difluoromethyl Group
| Original Functional Group | Bioisosteric Replacement | Impact on Properties | Reference |
| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Modulates hydrogen bonding, increases metabolic stability | researchgate.net |
| Thiol (-SH) | Difluoromethyl (-CF₂H) | Alters acidity and nucleophilicity | researchgate.net |
| Methyl (-CH₃) | Difluoromethyl (-CF₂H) | Alters steric and electronic profile | researchgate.net |
| Methoxy (-OCH₃) | Difluoroethyl (-CH₂CF₂H) | Improves potency and metabolic stability | nih.gov |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhances biological activity | rsc.org |
Synthetic Intermediates for Complex Organic Molecules
The utility of 2-Pyrimidineethanol, beta,beta-difluoro- extends to its role as a versatile synthetic intermediate for the construction of more complex organic molecules. The presence of multiple reactive sites—the pyrimidine ring, the hydroxyl group, and the difluorinated carbon—allows for a wide range of chemical transformations.
The hydroxyl group can be easily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. It can also be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic manipulations. The pyrimidine ring itself is amenable to various modifications. For instance, halogen atoms can be introduced at specific positions and subsequently used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The difluoromethyl group, while generally stable, can also participate in certain chemical reactions. For example, the synthesis of gem-difluoro olefins can be achieved through β-fluoride elimination reactions. nih.gov This opens up possibilities for creating molecules with unique electronic and reactive properties. The ability to functionalize 2-Pyrimidineethanol, beta,beta-difluoro- at multiple positions makes it a valuable building block for the synthesis of diverse libraries of compounds for drug discovery and materials science applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Pyrimidineethanol, beta,beta-difluoro-, and how do reaction conditions influence yield and purity?
- Methodology : Fluorination reactions are critical. Use sodium 2-chloro-2,2-difluoroacetate as a difluoromethylation agent under controlled conditions (e.g., cesium carbonate as a base in N,N-dimethylformamide). Monitor gas evolution and use an oil bubbler for safety. Optimize temperature (80–100°C) and reaction time (12–24 hrs) to balance yield and side-product formation. Characterize intermediates via LC-MS and final product via NMR .
- Validation : Cross-validate purity using reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier .
Q. How can researchers confirm the structural integrity of 2-Pyrimidineethanol, beta,beta-difluoro- using spectroscopic techniques?
- Methodology : Combine NMR, NMR, and NMR to resolve signals from the pyrimidine ring, ethanol backbone, and fluorine substituents. Use heteronuclear correlation spectroscopy (HMBC) to confirm connectivity between fluorine atoms and adjacent carbons. Validate via high-resolution mass spectrometry (HRMS) for molecular ion matching .
Q. What stability considerations are critical for storing 2-Pyrimidineethanol, beta,beta-difluoro- in laboratory settings?
- Methodology : Conduct accelerated stability studies under varying pH, temperature, and humidity. Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the difluoroethanol moiety. Monitor degradation via periodic HPLC analysis and quantify using a validated calibration curve .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-Pyrimidineethanol, beta,beta-difluoro- in nucleophilic substitution reactions?
- Methodology : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. Compare activation energies for fluorinated vs. non-fluorinated analogs to identify steric/electronic effects. Validate predictions with kinetic studies using stopped-flow spectrophotometry .
Q. What strategies resolve contradictions in reported biological activity data for 2-Pyrimidineethanol derivatives?
- Methodology : Perform meta-analysis of published datasets with strict inclusion criteria (e.g., consistent assay protocols, cell lines). Use multivariate regression to isolate variables (e.g., substituent position, solvent polarity). Replicate key studies under controlled conditions and apply Bland-Altman analysis to assess inter-lab variability .
Q. How can researchers optimize the enantioselective synthesis of 2-Pyrimidineethanol, beta,beta-difluoro- for pharmaceutical applications?
- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric fluorination. Use Design of Experiments (DoE) to optimize catalyst loading, solvent polarity, and temperature. Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase. Correlate results with computational docking simulations to refine catalyst design .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data involving 2-Pyrimidineethanol, beta,beta-difluoro- in cellular assays?
- Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC values. Use bootstrapping to estimate confidence intervals. Address outliers via Grubbs’ test and normalize data to internal controls (e.g., housekeeping genes). Validate model fit with Akaike Information Criterion (AIC) .
Q. How do researchers design robust controls to isolate the effects of beta,beta-difluoro substitution in mechanistic studies?
- Methodology : Synthesize isosteric analogs (e.g., beta,beta-dichloro or non-fluorinated derivatives) as negative controls. Use isotopic labeling (/) to trace metabolic pathways. Compare kinetic isotope effects (KIEs) and reaction profiles via time-resolved spectroscopy .
Safety & Compliance
Q. What hazard mitigation protocols are essential when handling 2-Pyrimidineethanol, beta,beta-difluoro- in large-scale reactions?
- Methodology : Conduct a risk assessment per ACS guidelines, focusing on fluorine-related hazards (e.g., HF release). Implement engineering controls (fume hoods, scrubbers) and personal protective equipment (PPE). Pre-treat waste with calcium carbonate to neutralize acidic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
